molecular formula C26H23N3O3S B15004314 2-[(2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}phenyl)sulfanyl]benzonitrile

2-[(2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}phenyl)sulfanyl]benzonitrile

Cat. No.: B15004314
M. Wt: 457.5 g/mol
InChI Key: FIBBUXANYKOBOP-UHFFFAOYSA-N
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Description

2-[(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}PHENYL)SULFANYL]BENZONITRILE is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}PHENYL)SULFANYL]BENZONITRILE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the esterification of 3,4-(methylenedioxy)phenylacetic acid to form methyl 3,4-(methylenedioxy)phenylacetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}PHENYL)SULFANYL]BENZONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}PHENYL)SULFANYL]BENZONITRILE involves its interaction with specific molecular targets. For instance, as a potential COX inhibitor, it may bind to the active site of the COX enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This interaction can lead to reduced inflammation and pain .

Properties

Molecular Formula

C26H23N3O3S

Molecular Weight

457.5 g/mol

IUPAC Name

2-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]sulfanylbenzonitrile

InChI

InChI=1S/C26H23N3O3S/c27-16-20-5-1-3-7-24(20)33-25-8-4-2-6-21(25)26(30)29-13-11-28(12-14-29)17-19-9-10-22-23(15-19)32-18-31-22/h1-10,15H,11-14,17-18H2

InChI Key

FIBBUXANYKOBOP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4SC5=CC=CC=C5C#N

Origin of Product

United States

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